molecular formula C20H21ClFN3O B6141224 N-(2-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BUTANAMIDE

N-(2-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BUTANAMIDE

Cat. No.: B6141224
M. Wt: 373.8 g/mol
InChI Key: VIFJLAYOMACJAN-UHFFFAOYSA-N
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Description

“N-(2-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BUTANAMIDE” is a synthetic organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse pharmacological properties, including anxiolytic, anticonvulsant, and sedative effects. This particular compound is characterized by the presence of a chlorofluorophenyl group and a butanamide moiety, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BUTANAMIDE” typically involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Chlorofluorophenyl Group: The chlorofluorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorofluorobenzyl halide and the benzodiazole core.

    Attachment of the Butanamide Moiety: The final step involves the coupling of the intermediate with butanoyl chloride in the presence of a base such as triethylamine to form the butanamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodiazole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions may target the chlorofluorophenyl group or the benzodiazole core, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorofluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like sodium hydride, potassium tert-butoxide, and various halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce dehalogenated or hydrogenated analogs.

Scientific Research Applications

Chemistry

In chemistry, “N-(2-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BUTANAMIDE” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound may be studied for its potential pharmacological activities. Benzodiazole derivatives are known for their interactions with various biological targets, and this compound may exhibit similar properties.

Medicine

In medicine, the compound may be investigated for its potential therapeutic applications. Benzodiazole derivatives have been explored for their anxiolytic, anticonvulsant, and sedative effects, and this compound may offer similar benefits.

Industry

In the industrial sector, the compound may be used in the development of new materials, agrochemicals, or pharmaceuticals. Its unique chemical properties make it a valuable candidate for various applications.

Mechanism of Action

The mechanism of action of “N-(2-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BUTANAMIDE” likely involves interactions with specific molecular targets such as receptors, enzymes, or ion channels. The benzodiazole core may interact with gamma-aminobutyric acid (GABA) receptors, leading to anxiolytic or sedative effects. The chlorofluorophenyl group may enhance the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{1-[(2-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)butanamide
  • N-(2-{1-[(2-Fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)butanamide
  • N-(2-{1-[(2-Bromophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)butanamide

Uniqueness

The presence of both chlorine and fluorine atoms in the chlorofluorophenyl group distinguishes “N-(2-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BUTANAMIDE” from other similar compounds. This unique combination may confer distinct chemical and biological properties, such as enhanced binding affinity, selectivity, and metabolic stability.

Properties

IUPAC Name

N-[2-[1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClFN3O/c1-2-6-20(26)23-12-11-19-24-17-9-3-4-10-18(17)25(19)13-14-15(21)7-5-8-16(14)22/h3-5,7-10H,2,6,11-13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFJLAYOMACJAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCCC1=NC2=CC=CC=C2N1CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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